molecular formula C16H28O8 B2959791 Kankanoside E CAS No. 906080-70-4

Kankanoside E

Cat. No.: B2959791
CAS No.: 906080-70-4
M. Wt: 348.392
InChI Key: FOXBWGQSBSJEOT-FHMJDAQXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kankanoside E involves the extraction from the dried stems of Cistanche tubulosa. The methanolic extract is subjected to normal-phase and reversed-phase silica gel column chromatography and repeated high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly from Cistanche tubulosa.

Chemical Reactions Analysis

Types of Reactions

Kankanoside E, being an acyclic monoterpene glycoside, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.

Mechanism of Action

The exact mechanism of action of Kankanoside E is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways involved in hepatoprotection and vasorelaxation. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Kankanoside E is part of a group of compounds isolated from Cistanche tubulosa, including:

Uniqueness

This compound is unique due to its acyclic monoterpene glycoside structure, which differentiates it from the cyclic iridoid glycosides like Kankanosides A, B, C, and D. This structural difference may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(E,6R)-2,6-dimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O8/c1-9(4-3-5-10(2)15(21)22)6-7-23-16-14(20)13(19)12(18)11(8-17)24-16/h5,9,11-14,16-20H,3-4,6-8H2,1-2H3,(H,21,22)/b10-5+/t9-,11-,12-,13+,14-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXBWGQSBSJEOT-FHMJDAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)CCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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